Docosyl hydrogen azelate
Description
Structure
2D Structure
Properties
CAS No. |
94236-78-9 |
|---|---|
Molecular Formula |
C31H60O4 |
Molecular Weight |
496.8 g/mol |
IUPAC Name |
9-docosoxy-9-oxononanoic acid |
InChI |
InChI=1S/C31H60O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-26-29-35-31(34)28-25-22-20-21-24-27-30(32)33/h2-29H2,1H3,(H,32,33) |
InChI Key |
CNIVJDHCHFZRFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC(=O)O |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Studies of Docosyl Hydrogen Azelate
Ester Hydrolysis and Transesterification Reactions
The ester group in docosyl hydrogen azelate is susceptible to cleavage through hydrolysis and transesterification reactions. These reactions are fundamental in modifying the alcohol portion of the molecule.
Ester Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield azelaic acid and docosanol. ucalgary.ca Acid-catalyzed hydrolysis is a reversible equilibrium-driven process, typically requiring heat and the presence of a strong acid catalyst. ucalgary.caopenstax.org In contrast, base-promoted hydrolysis, also known as saponification, is an irreversible reaction that proceeds to completion, forming the salt of the carboxylic acid. ucalgary.caopenstax.org
The general mechanism for base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form the carboxylate and the alcohol. ucalgary.cayoutube.com
Transesterification: This process involves the exchange of the docosyl group with another alcohol. Transesterification can be catalyzed by either acids or bases. masterorganicchemistry.com In a typical acid-catalyzed transesterification, the ester is heated with an excess of a different alcohol in the presence of an acid catalyst. The reaction proceeds through a similar tetrahedral intermediate as in hydrolysis. masterorganicchemistry.com Base-catalyzed transesterification, often using a metal alkoxide, is also an effective method for exchanging the alcohol moiety. masterorganicchemistry.comgoogle.com The reaction temperature for transesterification can range from -100 to 250°C. google.com
A hypothetical transesterification of this compound with methanol (B129727) would yield monomethyl azelate and docosanol.
Reactions Involving the Free Carboxylic Acid Moiety
The terminal carboxylic acid group of this compound offers a rich platform for a variety of derivatization reactions, allowing for the introduction of new functional groups and the modification of the molecule's physicochemical properties.
Salt Formation and Characterization for pH Modulation
The carboxylic acid group can readily undergo deprotonation in the presence of a base to form a carboxylate salt. This acid-base reaction is fundamental to controlling the pH of formulations containing this compound. The formation of alkali metal salts, such as sodium or potassium docosyl azelate, can significantly increase the water solubility of the compound. The pH of an aqueous solution containing this monoester will be influenced by the equilibrium between the free acid and its carboxylate salt.
Amidation and Other Carboxylic Acid Derivatization Routes
The carboxylic acid functionality can be converted into a variety of other functional groups, with amidation being a prominent example.
Amidation: The direct reaction of the carboxylic acid with an amine to form an amide bond typically requires high temperatures to drive off the water formed. mdpi.com More commonly, the carboxylic acid is first activated to facilitate the reaction under milder conditions. Common activating agents include thionyl chloride to form an acyl chloride, or the use of coupling reagents like carbodiimides. The resulting amide products can have significantly different properties compared to the parent carboxylic acid. For instance, the formation of long-chain amides can influence the material's thermal properties and crystallinity.
Other derivatization routes for the carboxylic acid group include reduction to an alcohol, though this would require a strong reducing agent that does not affect the ester group, or conversion to other ester derivatives through Fischer esterification with a different alcohol.
Olefinic and Alkyl Chain Transformations (if applicable to specific synthetic pathways or further modifications)
The docosyl and azelate portions of this compound are saturated alkyl chains. Therefore, reactions involving olefinic transformations are not directly applicable unless unsaturation is introduced through separate synthetic steps. Modifications of the alkyl chain, such as halogenation, are possible but generally require harsh reaction conditions.
Polymerization and Co-polymerization Potentials
The bifunctional nature of this compound, possessing both an ester and a carboxylic acid group, makes it a suitable monomer for the synthesis of polyesters and other condensation polymers.
Integration as Monomers into Polyester (B1180765) Chains
This compound can act as an AB-type monomer, where the carboxylic acid (A) and the alcohol (B, after hydrolysis of the ester) can react to form a polyester chain. However, a more common approach is the co-polymerization of this compound with other monomers.
For example, it can be co-polymerized with a diol, where the carboxylic acid group of this compound reacts with the hydroxyl groups of the diol. Alternatively, it can be co-polymerized with a dicarboxylic acid, where the docosyl ester would first need to be hydrolyzed to liberate the hydroxyl group for reaction with the dicarboxylic acid. The long docosyl chain would be incorporated as a side chain, which could significantly impact the properties of the resulting polyester, such as increasing its hydrophobicity and lowering its melting point. The synthesis of such polyesters is typically carried out via thermal polycondensation at high temperatures and under vacuum to remove the water formed during the reaction. nih.gov
The incorporation of long-chain dicarboxylic acids and their derivatives is a known strategy for producing biodegradable polymers. researchgate.net The properties of the final polyester, such as its crystallinity and melting temperature, can be tailored by the choice of co-monomers and the length of the alkyl side chains. cabidigitallibrary.org
Formation of Polymeric Derivatives from Azelaic Acid Components
The bifunctional nature of azelaic acid, with its two carboxylic acid groups, makes it an ideal building block for condensation polymerization. savemyexams.com When one of the carboxylic acid groups is esterified, as in this compound, the remaining free carboxylic acid group can still participate in polymerization reactions. This allows for the incorporation of the long docosyl chain as a pendant group, which can significantly influence the properties of the resulting polymer.
The formation of polyesters from azelaic acid and various diols has been extensively studied. These reactions typically involve condensation polymerization, where a water molecule is eliminated for each ester linkage formed. savemyexams.com The resulting polyesters can range from viscous liquids to solids, with their properties being highly dependent on the specific monomers used and the polymerization conditions. nih.gov
Research on the synthesis of copolyesters using azelaic acid has demonstrated the versatility of this monomer. For instance, copolyesters of azelaic acid, 1,6-hexanediol (B165255) (HDO), and 2-methyl-1,3-propanediol (B1210203) (MPO) have been synthesized via a direct esterification melt polycondensation method. The number average molecular weight of these copolyesters was found to be in the range of 2000 to 3000. rsc.orgrsc.org In another study, polyesters derived from glycerol, azelaic acid, and succinic acid were synthesized without a catalyst, resulting in elastic polymers. researchgate.net
The enzymatic synthesis of polyesters using azelaic acid has also been explored as a greener alternative to traditional chemical catalysis. Lipases, for example, have been successfully used to catalyze the polycondensation of dicarboxylic acids and diols under milder reaction conditions. mdpi.com
Table 1: Examples of Polymeric Derivatives from Azelaic Acid
| Co-monomers | Polymerization Method | Molecular Weight (Mn) | Polydispersity Index (PDI) | Reference |
|---|---|---|---|---|
| 1,6-hexanediol (HDO) and 2-methyl-1,3-propanediol (MPO) | Direct esterification melt polycondensation | 2000-3000 | <2 | rsc.orgrsc.org |
| Glycerol and Succinic Acid | Catalyst-free polyesterification | - | - | researchgate.net |
| Glycerol and Tall Oil Fatty Acid (TOFA) | Enzymatic (Novozyme 435) | 20,900-39,700 | 3.2-5 | nih.gov |
Investigation of Cross-linking Reactions in Material Formation
The presence of functional groups in polymers derived from azelaic acid allows for subsequent cross-linking reactions, which can significantly enhance the mechanical and thermal properties of the final material. Cross-linking creates a three-dimensional network structure, transforming thermoplastic polymers into thermosets. umcs.pl
In the context of azelaic acid-based polymers, cross-linking can be achieved through various chemical reactions. For instance, if the polymer contains unreacted hydroxyl or carboxyl groups, these can be cross-linked using agents that react with these functionalities. The introduction of methyl groups in some copolyesters of azelaic acid has been suggested to facilitate mild cross-linking reactions, leading to an increase in molecular weight. rsc.org
The use of polyfunctional cross-linking agents, such as those containing aziridine (B145994) groups, can react with carboxyl and/or hydroxyl groups to form a cross-linked network. This type of cross-linking can occur at ambient or elevated temperatures and can be enhanced by the presence of an acid or acid-forming catalyst.
Studies on unsaturated polyester resins, which can be synthesized using unsaturated dicarboxylic acids like maleic anhydride (B1165640) (an analogue of azelaic acid in terms of having reactive sites for polymerization and cross-linking), demonstrate the importance of cross-linking monomers. Styrene and diethylene glycol dimethacrylate are common cross-linking monomers used to cure these resins, resulting in materials with improved mechanical and thermal properties. umcs.pl
Thermally reversible cross-linking has also been explored using the Diels-Alder reaction. In this approach, furan-functionalized monomers can be incorporated into polyesters, which can then be cross-linked with bismaleimides. This type of cross-linking is thermally reversible, allowing for the material to be reshaped and recycled.
Table 2: Examples of Cross-linking in Azelaic Acid-Based and Related Polymer Systems
| Polymer System | Cross-linking Agent/Method | Resulting Properties | Reference |
|---|---|---|---|
| Copolyester of Azelaic Acid with MPO | Mild thermal cross-linking (postulated) | Increased molecular weight | rsc.org |
| Polymers with Carboxyl/Hydroxyl Groups | Polyfunctional aziridine | Formation of a cross-linked network | |
| Unsaturated Polyester Resins | Styrene, Diethylene glycol dimethacrylate | Cured thermoset with improved mechanical and thermal properties | umcs.pl |
Advanced Analytical Techniques for Structural Elucidation and Reaction Monitoring
Spectroscopic Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Confirmation and Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural analysis of docosyl hydrogen azelate. By analyzing the chemical shifts, splitting patterns, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms within the molecule can be determined.
¹H-NMR Spectroscopy: The ¹H-NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The protons of the long docosyl alkyl chain will appear as a complex multiplet in the upfield region, while the protons on the carbons adjacent to the ester and carboxylic acid groups will be shifted downfield.
Expected ¹H-NMR Chemical Shifts for this compound
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Terminal CH₃ of docosyl chain | ~0.88 | Triplet |
| -(CH₂)₂₀- of docosyl chain | ~1.25 | Multiplet |
| -O-CH₂- of docosyl chain | ~4.06 | Triplet |
| -CH₂- adjacent to ester C=O | ~2.30 | Triplet |
| -CH₂- adjacent to COOH | ~2.35 | Triplet |
| Other CH₂ groups of azelate chain | ~1.3-1.6 | Multiplet |
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum will provide complementary information, with distinct signals for each carbon atom in the molecule. The carbonyl carbons of the ester and carboxylic acid groups will be the most downfield-shifted signals.
Expected ¹³C-NMR Chemical Shifts for this compound
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| Terminal CH₃ of docosyl chain | ~14.1 |
| -(CH₂)₂₀- of docosyl chain | ~22.7 - 31.9 |
| -O-CH₂- of docosyl chain | ~65.1 |
| Ester C=O | ~174 |
| Carboxylic Acid C=O | ~179 |
| -CH₂- adjacent to ester C=O | ~34.0 |
| -CH₂- adjacent to COOH | ~34.1 |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the O-H stretch of the carboxylic acid, the C-H stretches of the long alkyl chain, and the C=O stretches of both the ester and carboxylic acid functionalities. The spectrum of the closely related behenic acid shows characteristic bands for the methylene group stretches at approximately 2915 and 2850 cm⁻¹ and a carbonyl group stretch at 1700 cm⁻¹ researchgate.net.
Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for the non-polar bonds of the carbon backbone. The Raman spectrum of behenic acid shows prominent peaks for the O-H out-of-plane vibrations of the carbonyl group in the 800-875 cm⁻¹ region and O-H deformation around 920-980 cm⁻¹ researchgate.net.
Expected Vibrational Frequencies for this compound
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibration Mode |
|---|---|---|---|
| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching | |
| C-H (Alkyl Chain) | 2850-2960 | 2800-3000 | Stretching |
| C=O (Ester) | ~1740 | Stretching | |
| C=O (Carboxylic Acid) | ~1710 | Stretching | |
| C-O (Ester) | 1150-1250 | Stretching |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. Electron ionization (EI) is a common method for analyzing such compounds.
The fragmentation of long-chain esters in mass spectrometry typically involves α-cleavage and McLafferty rearrangement researchgate.netnih.gov. For this compound, fragmentation is expected to occur at the ester linkage and along the aliphatic chains. The molecular ion peak (M⁺) would confirm the molecular weight of the compound.
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Fragment Ion |
|---|---|
| [M]⁺ | Molecular Ion |
| [M - H₂O]⁺ | Loss of water from the carboxylic acid |
| [M - C₂₂H₄₅O]⁺ | Loss of the docosyloxy group |
| [C₂₂H₄₅]⁺ | Docosyl cation |
Chromatographic Separation and Quantification
Chromatographic techniques are essential for assessing the purity of this compound, monitoring the progress of its synthesis, and analyzing it within complex mixtures.
Gas Chromatography (GC) for Purity Assessment and Reaction Progress Monitoring
Gas chromatography (GC) is a powerful technique for separating and quantifying volatile and thermally stable compounds. Due to the high molecular weight and low volatility of this compound, direct analysis by conventional GC is challenging. Analysis of similar large molecules, such as wax esters, often requires high-temperature GC methods with specialized columns that can withstand temperatures up to 390°C nih.gov.
For the analysis of this compound, derivatization to a more volatile ester, such as a methyl ester, would likely be necessary for analysis on standard GC systems. The use of a high-temperature, non-polar capillary column, such as one with a dimethylpolysiloxane stationary phase, would be suitable. Temperature programming would be essential to elute the high-boiling point analyte.
Typical GC Conditions for High Molecular Weight Esters
| Parameter | Condition |
|---|---|
| Column | High-temperature, non-polar capillary (e.g., DB-1 HT) |
| Injector Temperature | 350-390°C |
| Detector Temperature | 350-390°C |
| Carrier Gas | Helium or Hydrogen |
| Temperature Program | Initial low temperature, ramp to a high final temperature (e.g., 380-390°C) |
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for Complex Mixture Analysis
High-performance liquid chromatography (HPLC) and its advanced version, ultra-high-performance liquid chromatography (UHPLC), are well-suited for the analysis of large, non-volatile molecules like this compound without the need for derivatization.
Reversed-Phase HPLC: A reversed-phase HPLC method would be the most common approach. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The retention of this compound would be significant due to its long, non-polar docosyl chain. A gradient elution, starting with a more polar mobile phase and gradually increasing the proportion of a less polar organic solvent (e.g., acetonitrile or methanol), would be necessary to elute the compound in a reasonable time with good peak shape. The addition of a small amount of acid, such as trifluoroacetic acid, to the mobile phase can improve peak shape for the carboxylic acid moiety scirp.org.
Expected HPLC Parameters for this compound
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 or C8, preferably with a long column length for better resolution |
| Mobile Phase | Gradient of water/acetonitrile or water/methanol (B129727), with an acidic modifier |
| Flow Rate | 0.5 - 1.5 mL/min |
| Column Temperature | Ambient to slightly elevated (e.g., 30-40°C) |
Thermal Analysis Techniques
Thermal analysis techniques are pivotal in characterizing the physicochemical properties of materials. These methods measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. For long-chain esters like this compound, thermal analysis provides critical insights into their thermal stability, phase transitions, and compatibility with other components in various formulations.
Differential Scanning Calorimetry (DSC) for Phase Behavior and Miscibility Studies in Formulations
Differential Scanning Calorimetry (DSC) is a powerful thermo-analytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is particularly valuable for studying the thermal properties of long-chain fatty acids and their esters, providing data on melting points, phase transitions, and miscibility within formulations. researchgate.netnih.gov
Phase Behavior Analysis
The thermal behavior of this compound, a long-chain dicarboxylic acid monoester, can be effectively studied using DSC. The analysis involves heating a small sample of the compound in a sealed pan and monitoring the heat flow into the sample relative to an empty reference pan. The resulting DSC thermogram reveals endothermic and exothermic transitions, which correspond to physical changes such as melting, crystallization, and solid-solid phase transitions.
For instance, the melting point is observed as an endothermic peak, and its characteristics (onset temperature, peak temperature, and enthalpy of fusion) provide information about the purity and crystalline nature of the compound. A sharp melting peak typically indicates a high degree of purity and a well-defined crystalline structure. In a study on various fatty acids and their esters, DSC was used to comprehensively evaluate their melting points, demonstrating the technique's precision. researchgate.net Variations in melting points of up to several degrees Celsius were observed when compared to previously reported literature values, highlighting the accuracy of DSC measurements. researchgate.net
Table 1: Illustrative DSC Data for Long-Chain Saturated Fatty Acids and Esters (Analogous Compounds)
| Compound | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) |
| Stearic Acid (C18:0) | 69.6 | 49.9 |
| Ethyl Stearate | 34.0 | 54.8 |
| Arachidic Acid (C20:0) | 75.4 | 57.8 |
| Behenic Acid (C22:0) | 80.0 | 64.9 |
| Lignoceric Acid (C24:0) | 84.2 | 72.1 |
Note: This table presents data for compounds structurally related to this compound to illustrate the typical data obtained from DSC analysis. The data is based on findings from studies on saturated fatty acids and their esters. researchgate.netacs.org
Miscibility Studies in Formulations
DSC is also instrumental in assessing the miscibility of this compound with other components in a formulation, such as polymers, lipids, or other active ingredients. When two or more components are mixed, the thermal behavior of the mixture can indicate their degree of interaction.
Immiscible Systems: In a completely immiscible system, the DSC thermogram will show distinct thermal transitions corresponding to each individual component.
Miscible Systems: In a miscible system, a single thermal event, often at an intermediate temperature, is observed, indicating the formation of a single phase.
Partially Miscible Systems: Partial miscibility can be identified by shifts in the transition temperatures or broadening of the peaks.
For example, studies on the interaction of free fatty acids with phospholipid membranes have utilized DSC to construct phase diagrams, revealing regions of solid-phase and fluid-phase immiscibility. nih.gov This type of analysis is crucial for understanding the stability and performance of formulations where this compound might be incorporated, such as in lipid-based drug delivery systems or cosmetic emulsions. The crystallization behavior of blends can be complex, involving processes like nucleation, co-crystallization, and fractionation, all of which can be investigated using DSC. mdpi.com
Surface Analysis Techniques for Interfacial Studies
The behavior of this compound at interfaces is critical for many of its applications, particularly in areas like surface coatings, lubrication, and as a formulation excipient where it interacts with other surfaces. Surface analysis techniques provide detailed information about the chemical composition and molecular orientation at the surface of a material.
X-ray Photoelectron Spectroscopy (XPS) and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) for Adsorption Mechanism Investigation
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. nih.gov XPS is a powerful tool for studying the adsorption of molecules like this compound onto various substrates.
When investigating the adsorption mechanism, XPS can provide the following information:
Elemental Composition: Confirmation of the presence of the adsorbed ester on the surface by detecting its constituent elements (carbon, oxygen).
Chemical State Analysis: High-resolution spectra of specific elements, such as the C 1s and O 1s regions, can reveal the chemical bonding environment. For a carboxylic acid ester, distinct peaks corresponding to C-C/C-H, C-O, and O=C-O functionalities can be identified. Shifts in the binding energies of these peaks upon adsorption can indicate the nature of the interaction with the substrate (e.g., chemisorption vs. physisorption).
Layer Thickness: The thickness of the adsorbed this compound layer can be estimated, often confirming the formation of a monolayer or multilayer. researchgate.net
Studies on self-assembled monolayers (SAMs) of carboxylic acid-terminated alkanethiols have employed XPS to determine the chemical composition and film thickness. bohrium.com Advanced XPS techniques are crucial for analyzing surfaces modified with dicarboxylic acids to understand metal-ligand interactions and degradation processes. metall-mater-eng.com
Table 2: Representative Binding Energies from XPS for Carboxylic Acid-Containing Molecules on a Surface
| Functional Group | C 1s Binding Energy (eV) | O 1s Binding Energy (eV) |
| Aliphatic Carbon (C-C, C-H) | ~285.0 | - |
| Carbon singly bonded to Oxygen (C-O) | ~286.5 | ~533.0 |
| Carbonyl Carbon (C=O) | ~288.0 | ~532.0 |
| Carboxylate Carbon (O=C-O) | ~289.0 | ~531.5 |
Note: These are typical binding energy ranges and can shift depending on the specific molecule and substrate. This data illustrates the type of information obtainable from XPS analysis. nih.gov
Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS)
Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is an infrared spectroscopic technique used for the analysis of powdered or rough-surfaced solid samples. acs.orgresearchgate.net It is particularly useful for studying the adsorption of species onto surfaces and can provide complementary information to XPS.
When infrared radiation interacts with a sample, some of it is scattered. DRIFTS collects and analyzes this diffusely scattered light. The resulting spectrum provides information about the vibrational modes of the molecules present on the surface. For investigating the adsorption mechanism of this compound, DRIFTS can:
Identify Adsorbed Species: The characteristic vibrational bands of the ester and carboxylic acid functional groups of this compound can be identified. For example, the C=O stretching vibration of the ester and carboxylic acid groups, and the C-O stretching vibrations.
Probe Surface Interactions: Shifts in the vibrational frequencies of functional groups upon adsorption can indicate the nature of the surface interaction. For instance, a significant shift in the C=O stretching frequency of the carboxylic acid group can suggest its involvement in hydrogen bonding or coordination with surface sites.
Monitor Reactions: DRIFTS can be used in situ to monitor surface reactions, such as the adsorption and subsequent reaction of molecules on a catalyst surface. researchgate.net
The combination of XPS and DRIFTS provides a comprehensive understanding of the adsorption mechanism of this compound at a molecular level, elucidating both the elemental composition and the nature of the chemical bonds formed at the interface.
Theoretical and Computational Investigations of Docosyl Hydrogen Azelate and Analogues
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation encompass a range of techniques that use the principles of quantum mechanics and classical mechanics to represent and predict the behavior of molecules. For docosyl hydrogen azelate, these approaches can elucidate its fundamental chemical and physical properties.
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is particularly useful for calculating molecular geometries, electronic properties, and reaction energetics. For this compound, DFT can provide a detailed understanding of its reactivity and electronic characteristics.
DFT calculations can be employed to determine the optimized molecular geometry of this compound, identifying the most stable three-dimensional arrangement of its atoms. From this optimized structure, a variety of electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally suggests higher reactivity. For long-chain esters, the addition of ester groups and increases in chain length can influence this gap.
Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps, which illustrate the charge distribution within the molecule. These maps are invaluable for identifying electrophilic sites (regions of positive potential, susceptible to nucleophilic attack) and nucleophilic sites (regions of negative potential, prone to electrophilic attack). For this compound, the MEP would highlight the electron-rich regions around the oxygen atoms of the carboxyl and ester groups and the electron-deficient regions around the acidic proton and carbonyl carbons. This information helps predict how the molecule will interact with other species. Thermodynamic properties such as electronic energy, enthalpy, and Gibbs free energy can also be computed, providing insights into the molecule's stability. semanticscholar.org
Table 1: Illustrative Electronic Properties of this compound Predicted by DFT (Note: The following values are hypothetical and serve to illustrate the type of data generated from DFT calculations, as specific computational studies on this compound are not publicly available.)
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.8 eV | Indicates the ability to donate electrons. |
| LUMO Energy | 1.5 eV | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap (Δε) | 8.3 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule. |
| Gibbs Free Energy (G) | -1250.5 Hartree | Indicates the thermodynamic stability of the molecule. |
While DFT provides a static picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. This is particularly important for a long, flexible molecule like this compound, which can adopt a multitude of conformations.
MD simulations can be used to explore the conformational landscape of this compound, identifying the most populated shapes the molecule adopts at a given temperature. This is crucial for understanding its physical properties, such as its packing in a solid or its behavior in a liquid. The simulations can also provide detailed information about intermolecular interactions. For instance, in a blend with a polymer, MD can reveal the nature and strength of interactions between the this compound and the polymer chains. researchgate.netrsc.org These interactions can include van der Waals forces, dipole-dipole interactions, and hydrogen bonding between the carboxylic acid group of the azelate and functional groups on the polymer.
By analyzing the radial distribution functions (RDFs) from an MD simulation, it is possible to understand the local structure and packing of molecules. For example, the RDF between the ester group of this compound and a functional group on a polymer can indicate the proximity and likelihood of interaction. The strength of these interactions can be quantified by calculating the interaction energy between the components of the system. This information is vital for predicting the miscibility and mechanical properties of the blend. chemrxiv.org
Prediction of Physicochemical Behavior in Complex Systems
Computational methods are instrumental in predicting how this compound will behave in complex environments, such as in mixtures with other chemicals or materials. This is particularly relevant for its potential use as a plasticizer or additive in polymers.
The miscibility of a small molecule like this compound in a polymer matrix is a key factor determining the properties of the resulting blend. Hansen Solubility Parameters (HSPs) are a widely used tool for predicting miscibility. The HSP concept divides the total cohesive energy of a substance into three components: a dispersion component (δd), a polar component (δp), and a hydrogen bonding component (δh). The principle is that substances with similar HSPs are likely to be miscible. nih.gov
Table 2: Illustrative Hansen Solubility Parameters for this compound and Selected Polymers (Note: These values are hypothetical and for illustrative purposes only. The miscibility prediction is based on the similarity of HSP values.)
| Compound | δd (MPa1/2) | δp (MPa1/2) | δh (MPa1/2) | Predicted Miscibility with this compound |
|---|---|---|---|---|
| This compound | 17.0 | 4.5 | 6.0 | - |
| Polyvinyl Chloride (PVC) | 18.2 | 7.5 | 8.3 | Moderate |
| Polystyrene (PS) | 18.6 | 6.5 | 4.2 | Good |
| Poly(methyl methacrylate) (PMMA) | 18.6 | 10.5 | 7.5 | Poor |
Reaction Mechanism Studies and Pathway Elucidation
Computational chemistry, particularly DFT, is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, such as the esterification of azelaic acid with docosanol, or its subsequent reactions, like transesterification.
By calculating the energies of reactants, transition states, and products, a detailed energy profile for a proposed reaction pathway can be constructed. This allows for the determination of activation energies, which are crucial for understanding reaction rates. For example, in the acid-catalyzed esterification to form this compound, DFT could be used to model the protonation of the carboxylic acid, the nucleophilic attack by the alcohol, and the subsequent elimination of water. masterorganicchemistry.com Similarly, the mechanism of transesterification, a reaction where the docosyl group could be exchanged with another alcohol, can be investigated under both acidic and basic conditions. researchgate.netdergipark.org.tr Such studies have been performed for the transesterification of triglycerides in biodiesel production, revealing the key intermediates and rate-determining steps. conicet.gov.ar These computational insights can help in optimizing reaction conditions, such as catalyst choice and temperature, to improve the yield and selectivity of the desired product.
Structure-Property Relationship Analysis using Computational Tools
Understanding the relationship between a molecule's structure and its macroscopic properties is fundamental to materials science and drug design. Computational tools can be used to develop Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR) models. These models correlate a molecule's properties with a set of calculated molecular descriptors.
For a series of long-chain dicarboxylic acid monoesters, including this compound and its analogues with varying alcohol chain lengths, a QSPR study could be conducted. nih.gov A wide range of molecular descriptors can be calculated, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment). These descriptors can then be statistically correlated with experimentally measured properties, such as melting point, viscosity, or plasticizing efficiency in a polymer. bohrium.com The resulting QSPR model can then be used to predict the properties of new, unsynthesized analogues, guiding the design of molecules with optimized characteristics for specific applications. This approach allows for the rational design of materials by predicting their properties before committing to their synthesis and testing.
Research Applications in Materials Science and Chemical Processes
Role as Intermediates in Advanced Polymer Synthesis
The bifunctional nature of docosyl hydrogen azelate, possessing both an ester and a carboxylic acid group, makes it a valuable precursor in the synthesis of specialized polymers. The terminal carboxylic acid provides a reactive site for further polymerization reactions, allowing for its incorporation into various polymer backbones.
Precursors for Polyol Esters and Other Specialty Polymers
This compound serves as a key building block in the synthesis of complex polyol esters. Polyol esters are a class of synthetic esters known for their excellent thermal and oxidative stability, making them suitable for high-performance applications such as lubricants and dielectric fluids. The synthesis process typically involves the esterification of a polyol (an alcohol with multiple hydroxyl groups) with a carboxylic acid.
In this context, the carboxylic acid functionality of this compound can react with the hydroxyl groups of a polyol, such as neopentyl glycol, trimethylolpropane, or pentaerythritol. This reaction leads to the formation of a larger polymer structure where the long docosyl chain is incorporated as a pendant group. The presence of these long alkyl chains can significantly influence the final properties of the polymer, such as its viscosity, lubricity, and solubility in nonpolar media. While the general process for preparing polyol esters by reacting polyols with aliphatic monocarboxylic acids is well-established, the specific use of this compound allows for the tailoring of polymer properties for specialized applications google.comresearchgate.net. The synthesis of thermoplastic polyurethanes from azelate polyester (B1180765) polyols has also been demonstrated, highlighting the versatility of azelaic acid derivatives in polymer chemistry nih.gov.
Table 1: Examples of Polyols Used in Polyol Ester Synthesis
| Polyol Name | Chemical Structure | Number of Hydroxyl Groups |
| Neopentyl Glycol | C(CH₂OH)₄ | 4 |
| Trimethylolpropane | CH₃CH₂C(CH₂OH)₃ | 3 |
| Pentaerythritol | C(CH₂OH)₄ | 4 |
Modulators of Interfacial Phenomena in Chemical Systems
The amphiphilic character of this compound, arising from its long hydrophobic docosyl tail and hydrophilic carboxylic acid head, makes it an effective modulator of interfacial phenomena. This property is particularly relevant in applications involving lubrication and corrosion inhibition, where the molecule's ability to orient itself at interfaces plays a crucial role.
Investigation in Synthetic Lubricant Formulations for Performance Enhancement
Synthetic esters have a long history of use in high-performance lubricants due to their superior properties compared to conventional mineral oils sae.org. The inclusion of esters with long, linear carbon chains can improve the anti-wear capability and act as friction modifiers lube-media.com. This compound, as a long-chain monoester, is being investigated for its potential to enhance the performance of synthetic lubricants.
When added to a lubricant formulation, the polar carboxylic acid group of this compound tends to adsorb onto metal surfaces, while the long, nonpolar docosyl chain orients away from the surface. This creates a protective boundary film that reduces friction and wear between moving parts. The amphiphilic nature of such esters also contributes to their dispersancy and detergency features, helping to keep engine components clean lube-media.com. The incorporation of additives like functionalized nanoparticles can further enhance the lubrication performance of oils mdpi.commdpi.com. Research into synthetic esters continues to be a key area for developing lubricants with improved energy efficiency and durability youtube.com.
Contributions to Anti-Corrosion Mechanisms (via related structures)
Dicarboxylic acids and their derivatives have been recognized for their effectiveness as corrosion inhibitors for various metals ppor.azresearchgate.netmostwiedzy.plresearchgate.netgoogle.com. The mechanism of inhibition often involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that prevents contact with corrosive agents.
While direct studies on this compound for corrosion inhibition are limited, the principles derived from related structures are applicable. The carboxylic acid group of this compound can chemisorb onto the metal surface, creating a densely packed hydrophobic layer due to the long docosyl chains. This film acts as a barrier to water and other corrosive species. Research on other long-chain esters and dicarboxylic acid monoesters has shown that the length of the alkyl chain can significantly influence the effectiveness of corrosion inhibition, with longer chains generally providing better protection researchgate.netacs.org. The use of esters of mult-based acids has also been explored for their corrosion inhibiting properties in oil and gas applications google.com.
Table 2: Comparison of Corrosion Inhibition Mechanisms
| Inhibitor Type | Mechanism of Action | Key Molecular Features |
| Anodic Inhibitors | Form a passive film on anodic sites, slowing metal dissolution. | Chromates, Nitrites, Molybdates |
| Cathodic Inhibitors | Slow the cathodic reaction, often by precipitating on cathodic sites. | Polyphosphates, Zinc salts |
| Mixed Inhibitors | Affect both anodic and cathodic reactions, typically by adsorption. | Organic compounds with polar functional groups and hydrophobic chains (e.g., long-chain esters) |
Components in Advanced Materials Development
The self-assembling properties of amphiphilic molecules like this compound are being harnessed in the development of advanced materials, such as hydrogels and responsive materials. The ability of these molecules to form ordered structures at the nanoscale can be used to create materials with unique and tunable properties.
Integration into Hydrogel Networks and Responsive Materials
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. The incorporation of amphiphilic molecules can significantly modify the properties of hydrogels, leading to the formation of so-called "amphiphilic hydrogels." researchgate.netresearchgate.netnih.gov These materials can exhibit enhanced mechanical properties, such as toughness and stretchability, due to the presence of hydrophobic domains that can act as physical crosslinks and dissipate energy.
This compound, with its distinct hydrophobic and hydrophilic segments, is a candidate for integration into hydrogel networks. The long docosyl chains can aggregate to form hydrophobic microdomains within the hydrophilic polymer network, reinforcing the structure and potentially introducing stimuli-responsive behavior. For example, changes in temperature or pH could disrupt the hydrophobic interactions, leading to a change in the hydrogel's properties nih.govmdpi.comnih.govmdpi.com. The study of guest molecules in supramolecular polymer networks demonstrates how tuning the affinity of amphiphilic molecules can alter the properties of the hydrogel system nih.gov. The development of such "smart" materials is a rapidly growing area of research with potential applications in drug delivery, tissue engineering, and soft robotics rsc.org.
Fabrication of Polymeric Microspheres as Matrix Components for Sensing Platforms
The utilization of long-chain dicarboxylic acid monoesters, such as this compound, in the fabrication of polymeric microspheres for sensing platforms is an area of growing interest. While specific research focusing exclusively on this compound in this application is not extensively documented, the unique properties of long-chain aliphatic esters suggest their potential utility. These molecules can be incorporated into polymer matrices to tailor the physical and chemical characteristics of the resulting microspheres.
The long docosyl (C22) alkyl chain imparts significant hydrophobicity, which can be advantageous in the design of sensors for nonpolar analytes. By controlling the concentration of such monoesters within a polymer blend, it is possible to modulate the polarity of the microsphere's surface and interior. This tailored environment can enhance the selective absorption and preconcentration of target molecules, thereby improving the sensitivity and selectivity of the sensing platform.
Furthermore, the terminal carboxylic acid group of this compound provides a reactive site for further functionalization. This allows for the covalent attachment of specific recognition elements, such as enzymes, antibodies, or synthetic receptors, to the surface of the microspheres. This bioconjugation capability is crucial for the development of highly specific biosensors. The long alkyl chain can also act as a flexible spacer arm, orienting the recognition element away from the microsphere surface to improve its accessibility to the target analyte.
The synthesis of such functionalized polymeric microspheres can be achieved through various polymerization techniques, including emulsion, suspension, or dispersion polymerization. In these processes, this compound could potentially be used as a comonomer or an additive to modify the properties of the resulting polymer. The choice of polymerization method would influence the size, morphology, and uniformity of the microspheres, all of which are critical parameters for their performance in sensing applications.
Design of Supramolecular Assemblies and Adhesives
The molecular structure of this compound, featuring a long, flexible alkyl chain and a terminal carboxylic acid, makes it a candidate for the design of supramolecular assemblies and adhesives. Although direct studies on this compound in this context are limited, the principles of supramolecular chemistry suggest several potential applications.
The carboxylic acid moiety is capable of forming strong and directional hydrogen bonds. This intermolecular interaction is a fundamental driving force in the self-assembly of molecules into well-ordered, non-covalent structures. In the case of this compound, the hydrogen bonding between the carboxyl groups could lead to the formation of linear chains or more complex networks. The long, hydrophobic docosyl chains would then pack together through van der Waals interactions, further stabilizing the supramolecular assembly. This self-assembly process could result in the formation of materials with interesting properties, such as gels, liquid crystals, or layered structures.
The amphiphilic nature of this compound, with its polar head group (carboxylic acid) and long nonpolar tail, suggests its potential use as a surfactant or structure-directing agent in the formation of complex supramolecular architectures. It could, for instance, be used to template the formation of mesoporous materials or to stabilize emulsions and foams.
Application in Analytical Method Development and Quality Control Research for Related Azelaic Acid Derivatives
The development of robust analytical methods is crucial for the quality control of azelaic acid and its derivatives, including long-chain monoesters like this compound. Due to the structural similarities, methods established for azelaic acid can often be adapted for its esters. The primary analytical techniques employed are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for definitive identification.
For GC analysis, derivatization is typically required to increase the volatility of dicarboxylic acids and their monoesters. nih.govnih.govresearchgate.net The free carboxyl group is often converted to a more volatile ester, such as a methyl or ethyl ester, prior to injection. nih.govresearchgate.net
Table 1: GC-MS Method Parameters for the Analysis of Azelaic Acid Derivatives
| Parameter | Value |
|---|---|
| Column | Capillary column (e.g., DB-5ms) |
| Injector Temperature | 250-280 °C |
| Oven Program | Initial temp. 100-140°C, ramped to 280-300°C |
| Carrier Gas | Helium |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
| Derivatization Agent | BF3-Methanol, TMS, or other esterifying agents |
HPLC is another powerful technique for the analysis of azelaic acid derivatives and is often preferred as it may not require derivatization. ijpsonline.comijpsonline.comresearchgate.net Reversed-phase HPLC with a C18 column is commonly used. ijpsonline.comijpsonline.com Since compounds like this compound lack a strong chromophore, UV detection can be challenging, and alternative detection methods such as evaporative light scattering detection (ELSD) or mass spectrometry (MS) are often employed. researchgate.net
Table 2: HPLC Method Parameters for the Analysis of Azelaic Acid Derivatives
| Parameter | Value |
|---|---|
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/water or Methanol (B129727)/water gradient |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detector | UV (at low wavelength, e.g., 205-215 nm), ELSD, or MS |
| Injection Volume | 10 - 20 µL |
Method validation is a critical aspect of quality control, ensuring that the analytical procedure is accurate, precise, reproducible, and robust. researchgate.netui.ac.id Key validation parameters are summarized in the table below.
Table 3: Key Method Validation Parameters
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) > 0.99 |
| Accuracy | The closeness of test results to the true value. | Recovery of 98-102% |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) < 2% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in parameters |
In the context of this compound, these analytical methods would be employed to determine its purity, identify potential impurities, and quantify its concentration in various matrices. The development and validation of such methods are essential for ensuring the quality and consistency of products containing this compound.
Future Research Directions and Emerging Trends
Development of Sustainable and Biocatalytic Synthesis Routes for Long-Chain Azelate Esters
The pursuit of green and sustainable chemical processes is a paramount trend in modern chemistry. For long-chain azelate esters like docosyl hydrogen azelate, future research is increasingly focused on moving away from conventional synthesis methods, which often require harsh conditions and generate significant waste. Biocatalysis, particularly using enzymes like lipases, presents a highly promising alternative. nih.govnih.gov
Enzymatic esterification offers several advantages over traditional chemical catalysis, including high specificity, milder reaction conditions (lower temperature and pressure), and reduced formation of byproducts, which simplifies purification processes. nih.govgoogle.com Research is directed towards optimizing these biocatalytic reactions by exploring various lipases (e.g., Novozym 435), reaction media, and process parameters to maximize yield and efficiency. nih.gov A key goal is the development of robust, scalable, and continuous-flow processes that can be implemented on an industrial scale. csic.es
Furthermore, there is a strong emphasis on utilizing renewable feedstocks. Azelaic acid can be industrially produced from the ozonolysis of oleic acid, a fatty acid found in vegetable oils. researchgate.nettaylorandfrancis.com Similarly, docosanol (behenyl alcohol) can be derived from the reduction of fatty acids obtained from plant sources. By combining bio-based feedstocks with biocatalytic processes, a completely sustainable "green" synthesis route for this compound and other long-chain esters can be realized. rsc.orgfraunhofer.de
| Parameter | Conventional Chemical Synthesis | Biocatalytic Synthesis |
|---|---|---|
| Catalyst | Strong mineral acids (e.g., sulfuric acid) | Enzymes (e.g., Lipases) |
| Temperature | High (>150°C) | Mild (40-70°C) |
| Pressure | Often elevated | Atmospheric |
| Selectivity | Moderate; risk of side reactions | High; specific to target ester |
| Byproducts | Significant, requiring extensive purification | Minimal |
| Sustainability | Petrochemical-based, high energy consumption | Renewable feedstocks, lower energy, biodegradable catalyst |
Exploration of Novel Derivatives with Tunable Functionalities for Specific Applications
The structure of this compound, with its terminal carboxylic acid group, serves as a versatile platform for chemical modification. Future research will focus on synthesizing novel derivatives to tune the molecule's properties for a wide range of specific applications. nih.gov
Modification of the terminal carboxyl group is a primary area of exploration. This can be achieved through various chemical reactions:
Amidation: Reacting the carboxylic acid with amines to form amides, which can alter the molecule's polarity, hydrogen bonding capability, and self-assembly behavior.
Further Esterification: Creating asymmetrical diesters by reacting the terminal carboxyl group with different alcohols. This could lead to materials with unique plasticizing or lubricating properties. mdpi.com
Polymer Grafting: Attaching the molecule to polymer backbones, using the carboxyl group as an anchor point. This could be used to create polymer additives that enhance properties like surface hydrophobicity or compatibility in blends.
These modifications can yield derivatives with precisely controlled hydrophilic-lipophilic balances, making them suitable for advanced applications in fields such as cosmetics, as specialized lubricants, or as components in drug delivery systems. gmtechnochem.com For instance, modifying the head group could enhance the formation and stability of vesicles or liposomes for encapsulating active compounds.
Advanced Characterization of Self-Assembly and Interfacial Behavior in Diverse Systems
As an amphiphilic molecule, this compound is expected to exhibit rich self-assembly and interfacial behavior. A significant future research direction is the detailed characterization of these phenomena using advanced analytical techniques. biolinscientific.com Understanding how these molecules organize at interfaces is crucial for their application in coatings, emulsions, and nanomaterials. nih.gov
A key area of study is the formation of Langmuir monolayers at the air-water interface. wikipedia.orgnanoscience.com By using a Langmuir trough, researchers can compress the monolayer and measure surface pressure-area isotherms, which provide insights into the packing density and phase transitions of the molecules. biolinscientific.com Advanced imaging and characterization techniques will be pivotal in visualizing and understanding these monolayers at the molecular level.
| Technique | Information Gained |
|---|---|
| Brewster Angle Microscopy (BAM) | Visualization of monolayer morphology and phase domains in real-time. wikipedia.org |
| Atomic Force Microscopy (AFM) | High-resolution imaging of the topography and structure of transferred films on solid substrates. |
| X-ray Reflectivity (XRR) | Precise measurement of monolayer thickness, density, and orientation of molecules at the interface. |
| Infrared Reflection-Absorption Spectroscopy (IRRAS) | Information on the chemical composition and orientation of functional groups within the monolayer. |
Beyond two-dimensional monolayers, research will also explore the self-assembly of this compound in bulk solutions, investigating the formation of micelles, vesicles, or other complex structures under varying conditions of pH, temperature, and concentration.
Integration into Multi-component Advanced Functional Materials and Composites
The unique properties of this compound make it an excellent candidate for integration into multi-component materials and composites to impart specific functionalities. Future research will explore its role as a key additive in creating advanced materials with tailored performance.
One major trend is its use as a functional additive in polymers. gmtechnochem.comptvisichem.com The long, non-polar docosyl chain can provide internal lubrication, improving polymer processing and flow, while the polar carboxylic head can interact with fillers or other polymers to act as a compatibilizer or surface modifier. adeka.co.jp This can lead to improved mechanical properties and homogeneity in polymer blends and composites. Azelate esters have been investigated as environmentally friendly plasticizers for polymers like PVC, offering a bio-based alternative to traditional phthalate (B1215562) plasticizers. rsc.orgresearchgate.net
Furthermore, the self-assembly properties of this compound can be leveraged to create structured materials. Its incorporation into liquid crystal formulations or its ability to act as an organogelator in certain solvents are emerging areas of interest. In the field of nanotechnology, it could be used as a stabilizing agent for nanoparticles, preventing aggregation and allowing for their dispersion in various media. The molecule's ability to form ordered layers on surfaces could also be exploited for creating functional coatings with controlled wettability or friction properties.
Computational Design and Predictive Modeling for Targeted Material Applications
To accelerate the discovery and optimization of materials based on this compound and its derivatives, computational modeling and simulation are becoming indispensable tools. aiche.org These in-silico approaches allow researchers to predict material properties and understand molecular-level behaviors, guiding experimental efforts and reducing development time and costs. nih.gov
Molecular Dynamics (MD) simulations are a key focus area. acs.orgmdpi.com MD can be used to model the self-assembly of this compound molecules at interfaces or in bulk solution, providing detailed insights into the structure and dynamics of the resulting aggregates like micelles or monolayers. mdpi.comntnu.no This can help predict how changes in the molecular structure will affect its self-assembly behavior, which is crucial for designing new derivatives (as discussed in section 7.2).
Quantum Mechanics (QM) calculations can be employed to understand the electronic properties, reactivity, and intermolecular interactions of the molecule. This is valuable for predicting reaction pathways for the synthesis of new derivatives and for understanding the forces that drive self-assembly.
Quantitative Structure-Property Relationship (QSPR) models represent another emerging trend. By developing mathematical models that correlate the molecular structure of various azelate esters with their macroscopic properties (e.g., viscosity, melting point, plasticizing efficiency), researchers can predict the properties of yet-to-be-synthesized molecules. This predictive capability allows for the rapid screening of potential candidates for specific applications, focusing laboratory work on the most promising compounds.
Q & A
Basic Research Questions
Q. How can docosyl hydrogen azelate be reliably identified and characterized in complex mixtures?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) combined with nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Cross-reference with the CAS registry (94236-78-9) . For quantification, employ gas chromatography (GC) or liquid chromatography (HPLC) with diode-array detection (DAD), ensuring calibration against certified reference standards. Report retention times, fragmentation patterns, and spectral matches in compliance with analytical chemistry standards .
Q. What synthetic routes are available for this compound, and how can purity be optimized?
- Methodological Answer : A validated approach involves selective hydrolysis of diesters using barium hydroxide (Ba(OH)₂·8H₂O) in methanol, followed by acidification and purification via silica column chromatography. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via melting point analysis and differential scanning calorimetry (DSC). Ensure minimal deuteration loss by optimizing reaction time and temperature .
Q. What analytical techniques are critical for assessing this compound's stability under varying conditions?
- Methodological Answer : Conduct accelerated stability studies using thermogravimetric analysis (TGA) to evaluate thermal degradation. Assess hydrolytic stability via pH-dependent degradation kinetics, monitored by HPLC. For oxidative stability, employ peroxide value assays under controlled oxygen exposure. Document degradation products using tandem mass spectrometry (MS/MS) .
Advanced Research Questions
Q. How does this compound influence crystallization dynamics in polyester blends, and what experimental models explain observed discrepancies?
- Methodological Answer : Investigate crystallization behavior using DSC and X-ray diffraction (XRD). Prepare blends with varying azelate/succinate ratios and compare experimental crystallization enthalpies with theoretical predictions (e.g., Flory-Huggins model). For systems with >72% azelate content, discrepancies arise due to preferential succinate crystallization, requiring phase-separation analysis via polarized light microscopy .
Q. What mechanisms underlie this compound's interaction with fatty acid esters in biodiesel, and how can co-crystallization be quantified?
- Methodological Answer : Design binary/ternary mixtures with fatty acid methyl esters (FAMEs) and analyze cloud point depression using controlled cooling protocols. Validate co-crystallization via XRD and Raman spectroscopy. Compare experimental cloud points with ideal solution theory predictions; deviations >5% indicate molecular interactions (e.g., hydrogen bonding or van der Waals forces) .
Q. How does this compound's peroxisome-dependent metabolism impact its utility as a biomarker in lipidomics studies?
- Methodological Answer : Conduct in vitro assays using peroxisome-rich cell lines (e.g., HepG2) and track azelate accumulation via stable isotope labeling (e.g., ¹³C-oleate). Compare mitochondrial vs. peroxisomal β-oxidation rates using inhibitors (e.g., etomoxir for mitochondria). Correlate azelate levels with fatty acid uptake via LC-MS-based metabolomics in longitudinal cohort studies .
Data Contradictions and Resolution
- Contradiction : associates azelate with cancer risk via fatty acid uptake, while highlights its beneficial role in biodiesel cold flow.
- Resolution : Context-dependent effects necessitate controlled in vivo/in vitro models. For biomedical studies, use isotopic tracing to distinguish azelate's endogenous vs. exogenous sources. For material science, isolate azelate's physicochemical properties from metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
